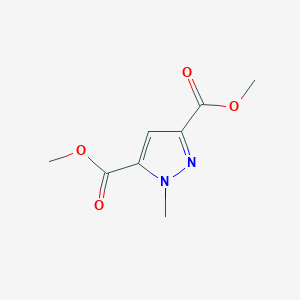

dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dimethyl 1-methylpyrazole-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4/c1-10-6(8(12)14-3)4-5(9-10)7(11)13-2/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGTJNBANTMXQHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90502689 | |

| Record name | Dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90502689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33146-99-5 | |

| Record name | Dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90502689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-1H-pyrazole-3,5-dicarboxylic acid dimethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Dimethyl 1-Methyl-1H-pyrazole-3,5-dicarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the chemical synthesis of dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate, a key building block in the development of novel pharmaceutical agents. The document details the reaction pathways, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. The pyrazole core is a common scaffold in numerous biologically active molecules, and the specific substitution pattern of this derivative offers versatile opportunities for further chemical modification. This guide outlines a reliable two-step synthetic route, commencing with the formation of the pyrazole ring system followed by N-methylation.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved in two main stages:

-

Esterification: The process begins with the synthesis of the precursor, dimethyl 1H-pyrazole-3,5-dicarboxylate, through the esterification of 3,5-pyrazoledicarboxylic acid.

-

N-Methylation: The subsequent step involves the methylation of the pyrazole nitrogen to yield the final product.

Caption: Overall synthetic strategy for this compound.

Data Presentation

Table 1: Synthesis of Dimethyl 1H-pyrazole-3,5-dicarboxylate

| Method | Starting Material | Reagents | Solvent | Reaction Conditions | Yield (%) | Reference |

| 1 | 3,5-Pyrazoledicarboxylic acid | Gaseous HCl, Methanol | Methanol | Reflux, 3 hours | 63 | [1] |

| 2 | 3,5-Pyrazoledicarboxylic acid hydrate | Thionyl chloride, Methanol | Methanol | 0°C to 80°C, 4 hours | 99 | [1] |

Table 2: N-Alkylation of Pyrazole-3,5-dicarboxylates

| Starting Material | Alkylating Agent | Base | Solvent | Reaction Conditions | Product | Reference |

| Diethyl 1H-pyrazole-3,5-dicarboxylate | Iodomethane | K₂CO₃ | Acetone | 60°C, overnight | Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate | [2] |

| Dimethyl 1H-pyrazole-3,5-dicarboxylate | 4-(Bromomethyl)benzonitrile | K₂CO₃ | Acetone | Reflux, 1 day | Dimethyl 1-(4-cyanobenzyl)-1H-pyrazole-3,5-dicarboxylate | [3] |

Experimental Protocols

Synthesis of Dimethyl 1H-pyrazole-3,5-dicarboxylate (Method 2)

This procedure is adapted from a high-yield synthesis method.[1]

Materials:

-

3,5-Pyrazoledicarboxylic acid hydrate (5 g, 28.71 mmol)

-

Methanol (50 mL)

-

Thionyl chloride (6.28 mL, 86.15 mmol)

-

Nitrogen gas supply

-

Round-bottom flask

-

Magnetic stirrer and hotplate

-

Ice bath

-

Rotary evaporator

Procedure:

-

To a round-bottom flask containing methanol (50 mL), add 3,5-pyrazoledicarboxylic acid hydrate (5 g, 28.71 mmol).

-

Establish an inert atmosphere by purging the flask with nitrogen.

-

Cool the mixture to 0°C using an ice bath.

-

Slowly add thionyl chloride (6.28 mL, 86.15 mmol) to the stirred suspension.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to 80°C.

-

Stir the reaction at 80°C for 4 hours.

-

Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to obtain the crude product. The reported yield for this method is 99%.[1]

Caption: Experimental workflow for the synthesis of dimethyl 1H-pyrazole-3,5-dicarboxylate.

Synthesis of this compound

This protocol is based on analogous N-alkylation procedures for pyrazole-3,5-dicarboxylates.[2][3]

Materials:

-

Dimethyl 1H-pyrazole-3,5-dicarboxylate (1 mmol)

-

Iodomethane (1 mmol)

-

Potassium carbonate (K₂CO₃) (1 mmol)

-

Acetone (10 mL)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve dimethyl 1H-pyrazole-3,5-dicarboxylate (1 mmol) in acetone (10 mL).

-

Add potassium carbonate (1 mmol) to the solution.

-

Add iodomethane (1 mmol) to the mixture.

-

Attach a reflux condenser and heat the mixture to 60°C with vigorous stirring.

-

Maintain the reaction at 60°C overnight.

-

After cooling to room temperature, filter the mixture to remove the inorganic salts.

-

Wash the filter cake with a small amount of acetone.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude this compound. Further purification may be achieved by column chromatography or recrystallization.

Caption: Logical relationship of reactants and conditions for N-methylation.

Conclusion

The synthesis of this compound can be reliably performed through a two-step sequence involving the esterification of 3,5-pyrazoledicarboxylic acid followed by N-methylation. The protocols and data presented in this guide offer a comprehensive resource for researchers engaged in the synthesis of pyrazole-based compounds for drug discovery and development. The high-yield esterification using thionyl chloride is particularly noteworthy for its efficiency.

References

An In-depth Technical Guide to Dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and available biological information for dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate (CAS 33146-99-5). This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Chemical Properties

This compound is a pyrazole derivative with two methoxycarbonyl groups at positions 3 and 5, and a methyl group on the nitrogen at position 1. Its chemical structure and key properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 33146-99-5 | [1] |

| Molecular Formula | C₈H₁₀N₂O₄ | [1] |

| Molecular Weight | 198.18 g/mol | [1] |

| Density | 1.29 g/cm³ | [1] |

| Boiling Point | 303.2 °C at 760 mmHg | [1] |

| Flash Point | 137.2 °C | [1] |

Synthesis

General Experimental Protocol: N-Alkylation of Dimethyl 1H-pyrazole-3,5-dicarboxylate

This protocol is a generalized procedure based on common organic synthesis techniques for the N-alkylation of pyrazoles.

Materials:

-

Dimethyl 1H-pyrazole-3,5-dicarboxylate

-

Methyl iodide (or other methylating agent)

-

A suitable base (e.g., potassium carbonate, sodium hydride)

-

Anhydrous solvent (e.g., acetone, DMF, THF)

-

Standard laboratory glassware and workup reagents

Procedure:

-

To a solution of dimethyl 1H-pyrazole-3,5-dicarboxylate in an appropriate anhydrous solvent, add a suitable base.

-

Stir the mixture at room temperature for a designated period to allow for the deprotonation of the pyrazole nitrogen.

-

Add methyl iodide to the reaction mixture.

-

The reaction may be stirred at room temperature or heated under reflux, depending on the reactivity of the substrate and the chosen solvent/base system.

-

Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched, and the product is isolated through standard workup procedures, which may include extraction and washing.

-

The crude product is then purified, typically by recrystallization or column chromatography, to yield pure this compound.

Note: The specific reaction conditions (solvent, base, temperature, and reaction time) would need to be optimized for this particular transformation.

Spectroscopic Data

Detailed, experimentally verified spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound are not widely reported in publicly available literature. Researchers are advised to perform their own spectral analysis upon synthesis to confirm the structure of the compound.

Biological and Pharmacological Activity

Currently, there is a significant lack of specific biological or pharmacological data for this compound in the scientific literature. While the broader class of pyrazole derivatives is known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, the specific effects of this compound have not been extensively studied or reported.

Further research is required to elucidate the biological activity profile of this compound and to determine its potential as a lead compound in drug discovery.

Experimental and Logical Visualizations

As no specific experimental workflows for the synthesis of this compound or its involvement in signaling pathways are currently documented, the following diagrams represent a logical workflow for its synthesis based on the probable chemical reactions.

Caption: A logical two-step synthesis pathway for the target compound.

Conclusion

This compound represents a chemical entity with potential for further investigation in the field of medicinal chemistry. This guide has summarized the currently available information on its chemical properties and a probable synthetic route. The significant gaps in spectroscopic and biological data highlight the need for further research to fully characterize this compound and explore its therapeutic potential. This document serves as a foundational resource to guide future studies on this promising molecule.

References

An In-depth Technical Guide to Dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate

CAS Number: 4077-76-3 (for the N-H form), 33146-99-5 (for the N-methyl title compound)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate is a heterocyclic compound belonging to the pyrazole class of organic molecules. While not extensively studied for its own biological activities, it serves as a crucial and versatile building block in medicinal chemistry. Its primary significance lies in its role as a key intermediate in the synthesis of a novel class of potent and selective inhibitors of soluble adenylyl cyclase (sAC), an important therapeutic target. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its application in the development of sAC inhibitors, including relevant signaling pathways.

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 33146-99-5 | |

| Molecular Formula | C₈H₁₀N₂O₄ | [1][2] |

| Molecular Weight | 198.18 g/mol | [1][2] |

| Appearance | White to off-white solid | |

| Density | 1.29 g/cm³ | |

| Boiling Point | 303.2 °C at 760 mmHg | |

| Flash Point | 137.2 °C |

Table 2: Spectroscopic Data

| Technique | Data |

| ¹H NMR | Consistent with structure |

| IR Spectroscopy | Key stretches indicating ester and pyrazole functionalities |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight |

Experimental Protocols

Synthesis of this compound

This protocol is based on the N-methylation of the corresponding pyrazole precursor, a common and effective method for the synthesis of N-substituted pyrazoles.

Objective: To synthesize this compound from dimethyl 1H-pyrazole-3,5-dicarboxylate.

Materials:

-

Dimethyl 1H-pyrazole-3,5-dicarboxylate

-

Methyl iodide (CH₃I)

-

Potassium carbonate (K₂CO₃)

-

Acetone, anhydrous

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for filtration and extraction

Procedure:

-

To a solution of dimethyl 1H-pyrazole-3,5-dicarboxylate (1.0 eq) in anhydrous acetone in a round-bottom flask, add potassium carbonate (1.5 eq).

-

Stir the suspension at room temperature for 15 minutes.

-

Add methyl iodide (1.2 eq) dropwise to the stirring suspension.

-

Attach a reflux condenser and heat the reaction mixture to reflux. Maintain reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Wash the filter cake with a small amount of acetone.

-

Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Dissolve the crude product in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Role in Drug Discovery: A Precursor to Soluble Adenylyl Cyclase (sAC) Inhibitors

This compound is a pivotal starting material for the synthesis of potent and selective inhibitors of soluble adenylyl cyclase (sAC). sAC, also known as ADCY10, is a unique intracellular source of the second messenger cyclic AMP (cAMP). Unlike transmembrane adenylyl cyclases, sAC is regulated by bicarbonate and calcium ions and plays crucial roles in various physiological processes, including sperm motility and capacitation, making it a promising target for male contraception.[3]

The following diagram illustrates the synthetic utility of this compound as a scaffold for building more complex sAC inhibitors.

Soluble Adenylyl Cyclase (sAC) Signaling Pathway

The inhibition of sAC by compounds derived from this compound disrupts the normal downstream signaling cascade. The diagram below outlines the basic sAC signaling pathway and the point of inhibition.

Conclusion

This compound is a valuable chemical intermediate with significant applications in drug discovery, particularly in the development of soluble adenylyl cyclase inhibitors. Its straightforward synthesis and the versatility of its functional groups allow for the creation of diverse libraries of compounds for screening and optimization. The information provided in this technical guide serves as a foundational resource for researchers and scientists working in medicinal chemistry and drug development, facilitating the exploration of novel therapeutics targeting the sAC pathway.

References

- 1. Discovery of TDI-10229: A Potent and Orally Bioavailable Inhibitor of Soluble Adenylyl Cyclase (sAC, ADCY10) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Design, Synthesis, and Pharmacological Evaluation of Second-Generation Soluble Adenylyl Cyclase (sAC, ADCY10) Inhibitors with Slow Dissociation Rates - PMC [pmc.ncbi.nlm.nih.gov]

Structure Elucidation of Dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the structure elucidation of dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate. The document outlines a probable synthetic pathway and presents the expected analytical data based on spectroscopic information available for its precursor and closely related analogues. This guide is intended to serve as a comprehensive resource for researchers involved in the synthesis and characterization of pyrazole derivatives.

Introduction

This compound is a substituted pyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The precise characterization and confirmation of the structure of such molecules are critical for understanding their structure-activity relationships and for advancing drug discovery programs. This guide details the analytical techniques and expected outcomes for the structural confirmation of this target compound.

Proposed Synthesis

The synthesis of this compound can be logically achieved through the N-alkylation of its precursor, dimethyl 1H-pyrazole-3,5-dicarboxylate. This common synthetic strategy involves the reaction of the parent pyrazole with a suitable methylating agent in the presence of a base. A potential synthetic protocol is detailed below.

Experimental Protocol: Synthesis

Objective: To synthesize this compound via N-methylation.

Materials:

-

Dimethyl 1H-pyrazole-3,5-dicarboxylate

-

Methyl iodide (or dimethyl sulfate)

-

Potassium carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of dimethyl 1H-pyrazole-3,5-dicarboxylate (1.0 eq) in anhydrous acetone, add potassium carbonate (1.5 eq).

-

Stir the suspension at room temperature for 15 minutes.

-

Add methyl iodide (1.2 eq) dropwise to the mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

This protocol is adapted from established procedures for the N-alkylation of similar pyrazole systems.[1]

Structure Elucidation Workflow

The process of confirming the chemical structure of the synthesized compound involves a series of spectroscopic analyses. Each technique provides unique information that, when combined, allows for an unambiguous assignment of the molecular structure.

Spectroscopic Data Analysis

The following sections present the expected spectroscopic data for this compound. The predictions are based on the known data of its precursor, dimethyl 1H-pyrazole-3,5-dicarboxylate, and related N-substituted pyrazoles.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

Expected Data: The molecular formula for this compound is C₈H₁₀N₂O₄, which corresponds to a molecular weight of 198.18 g/mol . The high-resolution mass spectrum (HRMS) should confirm this elemental composition. The fragmentation pattern is expected to show losses of methoxy (-OCH₃) and carbomethoxy (-COOCH₃) groups.

| Ion | Expected m/z | Description |

| [M]⁺ | 198 | Molecular Ion |

| [M - OCH₃]⁺ | 167 | Loss of a methoxy group |

| [M - COOCH₃]⁺ | 139 | Loss of a carbomethoxy group |

Note: This data is predicted based on the structure and common fragmentation patterns.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected Data: The key difference in the IR spectrum compared to its precursor, dimethyl 1H-pyrazole-3,5-dicarboxylate, will be the absence of the N-H stretching vibration.[2]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950 | Medium | C-H stretch (aliphatic) |

| ~1725 | Strong | C=O stretch (ester) |

| ~1580 | Medium | C=N stretch (pyrazole ring) |

| ~1250 | Strong | C-O stretch (ester) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show three distinct singlet signals. The chemical shift of the pyrazole ring proton (H-4) will be influenced by the N-methylation.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.2-7.4 | Singlet | 1H | Pyrazole H-4 |

| ~4.0 | Singlet | 3H | N-CH₃ |

| ~3.9 | Singlet | 6H | O-CH₃ (x2) |

Note: The precise chemical shifts are predicted. The N-CH₃ signal is a key indicator of successful methylation. The chemical shift for the pyrazole H-4 in the precursor (dimethyl 1H-pyrazole-3,5-dicarboxylate) is reported to be around 7.34 ppm in CDCl₃.[2]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all the unique carbon atoms in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~160-165 | C=O (ester) |

| ~140-145 | C3 and C5 (pyrazole ring) |

| ~115-120 | C4 (pyrazole ring) |

| ~52-54 | O-CH₃ |

| ~38-40 | N-CH₃ |

Note: These are predicted chemical shift ranges based on typical values for similar structures.

Conclusion

The structure of this compound can be confidently elucidated through a combination of synthesis and spectroscopic analysis. The key evidence for the successful synthesis and structure confirmation will be the appearance of a new singlet in the ¹H NMR spectrum corresponding to the N-methyl group, the absence of an N-H stretch in the IR spectrum, and a molecular ion peak in the mass spectrum corresponding to a molecular weight of 198.18 g/mol . The collective data from MS, IR, ¹H NMR, and ¹³C NMR, as outlined in this guide, will provide a comprehensive and unambiguous confirmation of the target structure, which is essential for its further application in research and development.

References

In-Depth Technical Guide on Dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Core Compound Overview

Molecular Formula: C₈H₁₀N₂O₄ Molecular Weight: 198.18 g/mol Structure:

Caption: Chemical structure of dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate.

Physicochemical Properties

| Property | Value |

| Molecular Weight | 198.18 g/mol |

| Molecular Formula | C₈H₁₀N₂O₄ |

| Appearance | Solid (predicted) |

| XlogP (predicted) | 0.6 |

| Monoisotopic Mass | 198.06406 Da |

Synthesis

-

Synthesis of the Pyrazole Core: Formation of 1H-Pyrazole-3,5-dicarboxylic acid.

-

Esterification: Conversion of the dicarboxylic acid to its dimethyl ester.

-

N-Methylation: Introduction of the methyl group at the N1 position of the pyrazole ring.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Stage 1: Synthesis of 1H-Pyrazole-3,5-dicarboxylic acid [2]

-

Materials: 3,5-Dimethyl-1H-pyrazole, Potassium permanganate (KMnO₄), Water, Hydrochloric acid (HCl).

-

Procedure:

-

Dissolve 3,5-dimethyl-1H-pyrazole (0.818 mol) in 700 mL of water heated to 70°C.

-

Gradually add potassium permanganate (3.271 mol) to the hot solution, ensuring the temperature does not exceed 90°C.

-

After the addition is complete, cool the mixture to room temperature.

-

Filter the precipitate of manganese dioxide (MnO₂) and wash it with water.

-

Acidify the filtrate with aqueous HCl to a pH of 2 and let it stand overnight.

-

Collect the resulting precipitate by filtration and wash with water to yield 1H-pyrazole-3,5-dicarboxylic acid.

-

Stage 2: Synthesis of Dimethyl 1H-pyrazole-3,5-dicarboxylate [3]

-

Materials: 1H-Pyrazole-3,5-dicarboxylic acid, Methanol, Gaseous Hydrogen Chloride (HCl) or Thionyl chloride (SOCl₂).

-

Procedure (Method A: Gaseous HCl):

-

Mix 1H-pyrazole-3,5-dicarboxylic acid (0.203 mol) with 125 mL of methanol.

-

Saturate the mixture with gaseous HCl.

-

Heat the reaction mixture to reflux for 3 hours.

-

Allow the mixture to stand overnight at room temperature.

-

Collect the precipitate by filtration and wash with methanol to obtain dimethyl 1H-pyrazole-3,5-dicarboxylate.

-

-

Procedure (Method B: Thionyl Chloride):

-

Dissolve 3,5-pyrazoledicarboxylic acid hydrate (28.71 mmol) in 50 mL of methanol.

-

Under a nitrogen atmosphere, add thionyl chloride (86.15 mmol) at 0°C.

-

Heat the mixture to 80°C and stir for 4 hours.

-

Concentrate the reaction solution to obtain the product.

-

Stage 3: Synthesis of this compound (Inferred) [1]

-

Materials: Diethyl 1H-pyrazole-3,5-dicarboxylate (as a proxy for the dimethyl ester), Iodomethane, Potassium carbonate (K₂CO₃), Acetone.

-

Procedure:

-

Dissolve diethyl 1H-pyrazole-3,5-dicarboxylate in acetone.

-

Add potassium carbonate to the solution.

-

While stirring, add iodomethane dropwise.

-

Heat the reaction mixture to 60°C and maintain for an extended period (e.g., overnight), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, filter the solid and rinse the filter cake with acetone.

-

Combine the organic phases and evaporate the solvent.

-

The crude product can be further purified, for instance, by dissolving in ethyl acetate and removing any insoluble matter, followed by evaporation to yield diethyl 1-methyl-pyrazole-3,5-dicarboxylate. A similar procedure is expected to be effective for the dimethyl ester.

-

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 7.34 (s, 1H), 3.96 (s, 6H).

-

IR: 3105 cm⁻¹ (broad, N-H stretching), 1710 cm⁻¹ (strong, C=O stretching), 1240 cm⁻¹ (strong, C-O-C stretching).

Biological Activity and Applications

The pyrazole scaffold is a well-established pharmacophore present in a wide array of clinically approved drugs, exhibiting a broad spectrum of biological activities including antimicrobial, antifungal, and antioxidant properties.[4] Pyrazole derivatives have been investigated for their potential as anti-inflammatory, hypoglycemic, analgesic, and anti-cancer agents.[5][6]

However, specific biological activities or drug development applications for This compound have not been detailed in the reviewed literature. Its structural similarity to other biologically active pyrazoles suggests it could be a valuable intermediate in the synthesis of novel therapeutic agents. The dicarboxylate functional groups provide handles for further chemical modifications, allowing for the exploration of a diverse chemical space in drug discovery programs.

Given the lack of specific data on biological targets and signaling pathways for this particular compound, no pathway diagrams can be provided at this time. Researchers are encouraged to screen this compound in relevant biological assays to elucidate its potential therapeutic value.

References

- 1. CN105646355A - Preparation method of 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile - Google Patents [patents.google.com]

- 2. 3,5-PYRAZOLEDICARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 3. Dimethyl 1H-pyrazole-3,5-dicarboxylate synthesis - chemicalbook [chemicalbook.com]

- 4. Environmentally Friendly Synthesis of New Mono- and Bis-Pyrazole Derivatives; In Vitro Antimicrobial, Antifungal, and Antioxidant Activity; and In Silico Studies: DFT, ADMETox, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tsijournals.com [tsijournals.com]

- 6. chemrxiv.org [chemrxiv.org]

dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate IUPAC name

An In-depth Technical Guide to Dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest to researchers and professionals in drug development and organic synthesis. The document details its chemical identity, physicochemical properties, synthesis protocols, and applications, presenting quantitative data in structured tables and experimental workflows as Graphviz diagrams.

Chemical Identity and Nomenclature

The IUPAC name for the compound is This compound . It is a derivative of pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms. The structure features methyl ester groups at positions 3 and 5, and a methyl group attached to the nitrogen at position 1.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 33146-99-5 |

| Molecular Formula | C₈H₁₀N₂O₄[1] |

| Synonyms | 1-methyl-1H-pyrazole-3,5-dicarboxylic acid dimethyl ester, 3,5-bis(methoxycarbonyl)-1-methylpyrazole, 1,3,5-trimethyl-pyrazole-3,5-dicarboxylate |

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These properties are crucial for its handling, storage, and application in experimental settings.

| Property | Value |

| Molecular Weight | 198.18 g/mol [1] |

| Density | 1.29 g/cm³[1] |

| Boiling Point | 303.2°C at 760 mmHg[1] |

| Flash Point | 137.2°C[1] |

Synthesis Protocols

The synthesis of this compound can be achieved through a multi-step process starting from the commercially available 3,5-dimethyl-1H-pyrazole or 3,5-pyrazoledicarboxylic acid. A common route involves the oxidation of the methyl groups of 3,5-dimethyl-1H-pyrazole to carboxylic acids, followed by esterification and N-methylation. Alternatively, direct esterification of 3,5-pyrazoledicarboxylic acid followed by N-alkylation is a viable pathway.

Experimental Protocol 1: Synthesis of 1H-Pyrazole-3,5-dicarboxylic acid

This protocol describes the oxidation of 3,5-dimethyl-1H-pyrazole to form the dicarboxylic acid precursor.

Materials:

Procedure:

-

Dissolve 78.5 g (0.818 mol) of 3,5-dimethyl-1H-pyrazole in 700 mL of water heated to 70°C.[2]

-

Slowly add 517 g (3.271 mol) of potassium permanganate to the hot solution, ensuring the temperature does not exceed 90°C.[2]

-

After the addition is complete, cool the mixture to room temperature.[2]

-

Filter the precipitate of manganese dioxide (MnO₂) and wash it with water.[2]

-

Acidify the filtrate with aqueous HCl to a pH of 2 and let it stand overnight.[2]

-

Collect the resulting precipitate by filtration and wash with water to yield 1H-pyrazole-3,5-dicarboxylic acid.[2]

Experimental Protocol 2: Synthesis of Dimethyl 1H-pyrazole-3,5-dicarboxylate

This protocol details the esterification of the dicarboxylic acid.

Materials:

-

3,5-Pyrazoledicarboxylic acid (0.203 mol)[4]

-

Methanol (125 mL)[4]

-

Gaseous Hydrogen Chloride (HCl)[4]

Procedure:

-

Mix 31.7 g (0.203 mol) of 3,5-pyrazoledicarboxylic acid with 125 mL of methanol.[4]

-

Saturate the mixture with gaseous HCl.[4]

-

Heat the reaction mixture to reflux for 3 hours.[4]

-

Allow the mixture to stand overnight at room temperature.[4]

-

Collect the precipitate by filtration and wash with methanol to obtain dimethyl 1H-pyrazole-3,5-dicarboxylate as a white crystalline product.[4]

Experimental Protocol 3: N-methylation to form this compound

This protocol describes the final N-alkylation step. A general procedure for N-alkylation of pyrazoles is adapted.

Materials:

-

Dimethyl 1H-pyrazole-3,5-dicarboxylate

-

A suitable methylating agent (e.g., methyl iodide, dimethyl sulfate)

-

A suitable base (e.g., potassium carbonate, sodium hydride)

-

An appropriate solvent (e.g., acetone, DMF)

Procedure:

-

Dissolve dimethyl 1H-pyrazole-3,5-dicarboxylate in the chosen solvent.

-

Add the base to the solution to deprotonate the pyrazole nitrogen.

-

Add the methylating agent dropwise to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Work up the reaction mixture by filtering any solids and removing the solvent under reduced pressure.

-

Purify the crude product by crystallization or column chromatography to yield the final product.

Applications in Research and Drug Development

Pyrazole derivatives are a significant class of compounds in medicinal chemistry, known for a wide range of biological activities including anti-inflammatory, analgesic, antibacterial, and anti-tumor properties.[5][6][7] this compound serves as a versatile building block for the synthesis of more complex, biologically active molecules. The ester functionalities provide reactive sites for further chemical modifications, such as amidation to form novel carboxamide derivatives or reduction to corresponding alcohols, which can then be used to introduce further diversity.

The pyrazole core is present in several approved drugs, highlighting its importance as a pharmacophore. The specific substitution pattern of this compound makes it a valuable intermediate for creating libraries of novel compounds for high-throughput screening in drug discovery programs. For instance, it can be used in the synthesis of ligands for coordination chemistry or as a precursor for compounds that interact with specific biological targets.[8]

Safety and Handling

The related compound, dimethyl 1H-pyrazole-3,5-dicarboxylate, is associated with the following GHS hazard statements:

-

H302: Harmful if swallowed.[9]

-

H312: Harmful in contact with skin.[9]

-

H315: Causes skin irritation.[9]

-

H319: Causes serious eye irritation.[9]

-

H332: Harmful if inhaled.[9]

-

H335: May cause respiratory irritation.[9]

It is recommended to handle this compound with similar precautions. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood.

Visualized Workflow and Pathways

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthetic pathway for this compound.

References

- 1. This compound | CAS 33146-99-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. 3,5-PYRAZOLEDICARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 3. 3,5-Dimethylpyrazole - Wikipedia [en.wikipedia.org]

- 4. Dimethyl 1H-pyrazole-3,5-dicarboxylate synthesis - chemicalbook [chemicalbook.com]

- 5. tsijournals.com [tsijournals.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. mdpi.com [mdpi.com]

- 8. nbinno.com [nbinno.com]

- 9. 3,5-dimethyl 1H-pyrazole-3,5-dicarboxylate | C7H8N2O4 | CID 1484491 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-depth Technical Guide: Dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate, with a focus on its solubility characteristics. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide also offers detailed experimental protocols for its synthesis and a general method for determining its solubility in various solvents.

Core Compound Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀N₂O₄ | [1] |

| Molecular Weight | 198.18 g/mol | [1] |

| CAS Number | 33146-99-5 | [1] |

| Appearance | White crystalline solid | [2] |

| Melting Point | 142-143 °C | [2] |

| Density | 1.29 g/cm³ | [1] |

| Boiling Point | 303.2°C at 760 mmHg | [1] |

| Flash Point | 137.2°C | [1] |

Solubility Profile (Qualitative)

Quantitative solubility data for this compound is not extensively documented in the literature. However, based on its chemical structure and the properties of analogous compounds, a qualitative solubility profile can be inferred.

The molecule contains both polar (two ester groups and a pyrazole ring with nitrogen atoms) and non-polar (methyl groups) functionalities. This suggests that its solubility will be dependent on the polarity of the solvent.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The presence of ester groups, which can act as hydrogen bond acceptors, suggests that the compound is likely to have good solubility in polar protic solvents like methanol and ethanol. This is supported by the fact that a related compound, 3,5-pyrazoledicarboxylic acid diethyl ester, is known to be soluble in methanol.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile): The synthesis of a derivative, dimethyl 1-(4-cyanobenzyl)-1H-pyrazole-3,5-dicarboxylate, from dimethyl 1H-pyrazole-3,5-dicarboxylate is carried out in acetone, indicating that the parent compound has at least moderate solubility in this solvent.

-

Non-polar Solvents (e.g., Toluene, Hexane): Due to the presence of the polar functional groups, the compound is expected to have low solubility in non-polar solvents.

-

Water: The solubility in water is expected to be low due to the presence of the non-polar methyl groups and the overall size of the molecule. However, the nitrogen atoms in the pyrazole ring and the oxygen atoms in the ester groups may allow for some limited solubility.

A systematic experimental determination, as outlined in the protocol below, is necessary to establish the quantitative solubility of this compound in a range of solvents.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established synthetic procedures for similar compounds.

Materials:

-

Dimethyl acetylenedicarboxylate

-

Methylhydrazine

-

Ethanol

-

Glacial acetic acid

-

Sodium bicarbonate

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and hotplate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve dimethyl acetylenedicarboxylate (1 equivalent) in ethanol.

-

Cool the solution in an ice bath.

-

Slowly add a solution of methylhydrazine (1 equivalent) in ethanol to the cooled solution with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound as a white crystalline solid.

-

Characterize the final product using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

General Protocol for Quantitative Solubility Determination

This protocol outlines a general method for determining the solubility of an organic compound in various solvents.

Materials and Equipment:

-

This compound (solute)

-

A range of solvents (e.g., water, methanol, ethanol, acetone, toluene, hexane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or incubator set to a specific temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the withdrawn solution through a syringe filter into a clean vial to remove any undissolved solid.

-

-

Analysis:

-

Prepare a series of standard solutions of the compound with known concentrations in the respective solvents.

-

Analyze the filtered saturated solutions and the standard solutions using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry).

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area or absorbance) versus the concentration of the standard solutions.

-

Determine the concentration of the compound in the saturated solutions by interpolating their analytical signals on the calibration curve.

-

-

Calculation of Solubility:

-

Express the solubility as the concentration of the compound in the saturated solution, typically in units of g/100 mL or mol/L.

-

Visualizations

The following diagrams illustrate the experimental workflows described above.

Caption: Synthesis workflow for this compound.

Caption: General workflow for determining the solubility of an organic compound.

References

dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate melting point

An In-depth Technical Guide to Dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate

Physicochemical Properties

A summary of the available quantitative data for this compound (CAS No: 33146-99-5) is presented below. It is important to note that the melting point for this specific compound is not consistently reported in publicly accessible chemical databases.

| Property | Value | Source |

| CAS Number | 33146-99-5 | [1] |

| Molecular Formula | C₈H₁₀N₂O₄ | [1] |

| Molecular Weight | 198.18 g/mol | [1] |

| Boiling Point | 303.2°C at 760 mmHg | [1] |

| Density | 1.29 g/cm³ | [1] |

| Flash Point | 137.2°C | [1] |

| Melting Point | Not Reported | N/A |

Experimental Protocols

A plausible and detailed two-step experimental protocol for the synthesis of this compound is provided below. This is followed by a general procedure for the determination of the melting point of a crystalline solid.

Synthesis of this compound

The synthesis of the target compound can be achieved in two main steps:

-

Synthesis of the precursor, dimethyl 1H-pyrazole-3,5-dicarboxylate.

-

N-methylation of the precursor to yield the final product.

Step 1: Synthesis of Dimethyl 1H-pyrazole-3,5-dicarboxylate

This procedure is adapted from the known synthesis of dimethyl 1H-pyrazole-3,5-dicarboxylate.[2]

-

Materials:

-

3,5-Pyrazoledicarboxylic acid

-

Methanol (MeOH)

-

Thionyl chloride (SOCl₂) or Hydrogen Chloride (HCl) gas

-

Nitrogen gas (N₂) (optional, for inert atmosphere)

-

-

Procedure using Thionyl Chloride:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-pyrazoledicarboxylic acid hydrate (e.g., 5 g, 28.71 mmol) in methanol (50 mL).[2]

-

Cool the mixture to 0°C in an ice bath under a nitrogen atmosphere.[2]

-

Slowly add thionyl chloride (e.g., 6.28 mL, 86.15 mmol) to the solution.[2]

-

After the addition is complete, heat the reaction mixture to 80°C and stir for 4 hours.[2]

-

After the reaction is complete, cool the mixture and concentrate it under reduced pressure to obtain the crude product.[2]

-

The crude product can be purified by recrystallization from a suitable solvent like methanol. The reported melting point of the pure product is 142-143°C.[2]

-

-

Alternative Procedure using HCl gas:

-

Suspend 3,5-pyrazoledicarboxylic acid (e.g., 31.7 g, 0.203 mol) in methanol (125 mL).[2]

-

Saturate the mixture with gaseous hydrogen chloride (HCl).[2]

-

Heat the reaction mixture to reflux for 3 hours.[2]

-

Allow the mixture to stand overnight at room temperature.[2]

-

Collect the resulting precipitate by filtration and wash with cold methanol to yield the desired product.[2]

-

Step 2: N-methylation of Dimethyl 1H-pyrazole-3,5-dicarboxylate

This is a generalized procedure for the N-methylation of a pyrazole, based on similar alkylation reactions.[3]

-

Materials:

-

Dimethyl 1H-pyrazole-3,5-dicarboxylate (from Step 1)

-

Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)

-

A suitable base (e.g., potassium carbonate (K₂CO₃), sodium hydride (NaH))

-

A suitable solvent (e.g., acetone, dimethylformamide (DMF), acetonitrile)

-

-

Procedure:

-

In a round-bottom flask, dissolve dimethyl 1H-pyrazole-3,5-dicarboxylate (1 equivalent) in the chosen solvent.

-

Add the base (e.g., 1.1 to 1.5 equivalents of K₂CO₃).

-

Add the methylating agent (e.g., 1.1 to 1.5 equivalents of methyl iodide) dropwise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., reflux) for a period of time (typically monitored by Thin Layer Chromatography, TLC, for completion).

-

Once the reaction is complete, filter off the inorganic salts.

-

Remove the solvent from the filtrate under reduced pressure.

-

The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol, ethyl acetate/hexanes).

-

Melting Point Determination

The following is a general protocol for determining the melting point of a solid organic compound using a capillary melting point apparatus.[4][5]

-

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

The purified solid sample of this compound

-

Spatula

-

Watch glass

-

-

Procedure:

-

Ensure the sample is completely dry and finely powdered.[6]

-

Place a small amount of the powdered sample on a clean, dry watch glass.

-

Gently tap the open end of a capillary tube into the powder to introduce a small amount of the solid.[5]

-

Invert the capillary tube and tap the sealed end gently on a hard surface to pack the solid into the bottom. The packed sample should be 2-3 mm high.[4]

-

Place the capillary tube into the sample holder of the melting point apparatus.[5]

-

Set the apparatus to heat at a rapid rate to quickly determine an approximate melting range.

-

Allow the apparatus to cool.

-

Prepare a new sample and set the starting temperature to about 15-20°C below the approximate melting point.[4]

-

Heat the sample at a slow rate (1-2°C per minute) as the temperature approaches the expected melting point.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).

-

A sharp melting range (typically 0.5-2°C) is indicative of a pure compound.

-

Visualizations

The following diagram illustrates the proposed synthetic workflow for this compound.

Caption: Proposed two-step synthesis of this compound.

References

- 1. This compound | CAS 33146-99-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. Dimethyl 1H-pyrazole-3,5-dicarboxylate synthesis - chemicalbook [chemicalbook.com]

- 3. journals.iucr.org [journals.iucr.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Determination of Melting Point [wiredchemist.com]

- 6. westlab.com [westlab.com]

In-Depth Technical Guide: Spectroscopic Data and Experimental Protocols for Dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of directly published complete experimental spectra for this specific molecule, this guide also includes detailed experimental protocols for its synthesis and characterization, drawing upon established methodologies for analogous compounds.

Spectroscopic Data

Table 1: Predicted Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₈H₁₀N₂O₄ |

| Monoisotopic Mass | 198.0641 g/mol |

| Predicted [M+H]⁺ | 199.0713 m/z |

| Predicted [M+Na]⁺ | 221.0533 m/z |

Table 2: Expected ¹H NMR Spectroscopic Data (in CDCl₃)

Based on the structure and data from similar pyrazole derivatives, the following proton NMR signals are anticipated.

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Pyrazole H-4 | ~7.0 - 7.2 | s | 1H |

| N-CH₃ | ~4.0 - 4.2 | s | 3H |

| O-CH₃ (ester) | ~3.9 - 4.0 | s | 6H |

Table 3: Expected ¹³C NMR Spectroscopic Data (in CDCl₃)

The anticipated carbon NMR chemical shifts are outlined below.

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| C=O (ester) | ~160 - 165 |

| Pyrazole C-3 & C-5 | ~140 - 145 |

| Pyrazole C-4 | ~110 - 115 |

| O-CH₃ (ester) | ~52 - 54 |

| N-CH₃ | ~38 - 40 |

Table 4: Expected Infrared (IR) Spectroscopic Data

Key vibrational frequencies are predicted as follows.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (ester) | 1720 - 1740 | Strong |

| C-O (ester) | 1200 - 1300 | Strong |

| C=N (pyrazole) | 1500 - 1600 | Medium |

| C-H (aromatic) | 3000 - 3100 | Medium |

| C-H (aliphatic) | 2850 - 3000 | Medium |

Experimental Protocols

The synthesis of this compound can be achieved through a two-step process: the esterification of 1H-pyrazole-3,5-dicarboxylic acid followed by the N-methylation of the resulting diester.

Synthesis of Dimethyl 1H-pyrazole-3,5-dicarboxylate (Precursor)

This protocol is adapted from established literature procedures.

Materials:

-

1H-pyrazole-3,5-dicarboxylic acid monohydrate

-

Methanol (MeOH)

-

Thionyl chloride (SOCl₂)

-

Nitrogen gas (N₂)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 1H-pyrazole-3,5-dicarboxylic acid monohydrate in methanol at 0°C (ice bath).

-

Slowly add thionyl chloride dropwise to the stirred solution at 0°C.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 65-70°C) for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization from methanol to yield dimethyl 1H-pyrazole-3,5-dicarboxylate as a white crystalline solid.

Synthesis of this compound

This protocol is based on general methods for the N-alkylation of pyrazoles.[1]

Materials:

-

Dimethyl 1H-pyrazole-3,5-dicarboxylate

-

Acetone

-

Potassium carbonate (K₂CO₃), anhydrous

-

Iodomethane (CH₃I)

Procedure:

-

In a round-bottom flask, dissolve dimethyl 1H-pyrazole-3,5-dicarboxylate in acetone.

-

Add anhydrous potassium carbonate to the solution.

-

While stirring, add iodomethane dropwise to the suspension.

-

Heat the reaction mixture to reflux (approximately 60°C) and maintain for 12-24 hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Wash the filter cake with a small amount of acetone.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and characterization process.

Caption: Synthetic and characterization workflow.

References

Dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details its synthesis, chemical properties, and potential applications, with a focus on data relevant to researchers and drug development professionals.

Chemical Properties and Data

This compound is a substituted pyrazole with the molecular formula C₈H₁₀N₂O₄ and a molecular weight of 198.18 g/mol .[1] The core of this molecule is a 1-methyl-1H-pyrazole ring, substituted at the 3 and 5 positions with methoxycarbonyl groups. This structure provides a versatile scaffold for further chemical modifications, making it a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound and its precursors is presented below. This data is essential for the identification and characterization of the compound.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀N₂O₄ | [1] |

| Molecular Weight | 198.18 g/mol | [1] |

| CAS Number | 33146-99-5 | [1] |

| Boiling Point | 303.2°C at 760 mmHg | [1] |

| Density | 1.29 g/cm³ | [1] |

| Flash Point | 137.2°C | [1] |

Table 1: Physicochemical Properties of this compound.

| Spectroscopic Data | Dimethyl 1H-pyrazole-3,5-dicarboxylate | This compound (Predicted) |

| ¹H NMR (CDCl₃, δ ppm) | 7.34 (s, 1H, pyrazole-H4), 3.96 (s, 6H, 2x OCH₃) | ~7.3 (s, 1H, pyrazole-H4), ~4.0 (s, 3H, N-CH₃), ~3.9 (s, 6H, 2x OCH₃) |

| IR (cm⁻¹) | 3105 (N-H stretch), 1710 (C=O stretch), 1240 (C-O-C stretch) | No N-H stretch, ~1720 (C=O stretch), ~1250 (C-O-C stretch) |

| Mass Spectrum (EI) | m/z 184 (M⁺) | m/z 198 (M⁺) |

Table 2: Spectroscopic Data for Dimethyl 1H-pyrazole-3,5-dicarboxylate and Predicted Data for its N-methylated derivative. The data for the N-methylated product is predicted based on typical chemical shifts and the absence of the N-H proton.

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process, starting from the commercially available 3,5-dimethyl-1H-pyrazole. The overall synthetic workflow is depicted below.

Caption: Synthetic pathway for this compound.

Step 1: Oxidation of 3,5-Dimethyl-1H-pyrazole

The initial step involves the oxidation of the methyl groups of 3,5-dimethyl-1H-pyrazole to carboxylic acids.

Experimental Protocol: To a solution of 3,5-dimethyl-1H-pyrazole (78.5 g, 0.818 mol) in 700 mL of water heated to 70°C, potassium permanganate (517 g, 3.271 mol) is added portion-wise, maintaining the temperature below 90°C.[2] After the addition is complete, the mixture is cooled to room temperature. The manganese dioxide precipitate is removed by filtration and washed with water. The filtrate is then acidified to pH 2 with aqueous HCl and allowed to stand overnight. The resulting precipitate of 1H-pyrazole-3,5-dicarboxylic acid is collected by filtration and washed with water.[2]

Step 2: Esterification of 1H-Pyrazole-3,5-dicarboxylic acid

The dicarboxylic acid is then converted to its dimethyl ester.

Experimental Protocol: A mixture of 1H-pyrazole-3,5-dicarboxylic acid (31.7 g, 0.203 mol) in 125 mL of methanol is saturated with gaseous HCl.[3] The reaction mixture is heated to reflux for 3 hours and then left to stand at room temperature overnight. The precipitated product, dimethyl 1H-pyrazole-3,5-dicarboxylate, is collected by filtration and washed with methanol.[3]

Step 3: N-Methylation of Dimethyl 1H-pyrazole-3,5-dicarboxylate

The final step is the methylation of the pyrazole nitrogen.

Experimental Protocol: To a solution of dimethyl 1H-pyrazole-3,5-dicarboxylate in acetone, an equimolar amount of potassium carbonate is added. Iodomethane is then added dropwise with stirring. The reaction mixture is heated to 60°C and monitored by TLC. Upon completion, the inorganic salts are filtered off, and the solvent is evaporated under reduced pressure to yield this compound.

Applications in Drug Discovery and Development

The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs with a wide range of biological activities.[4][5] These activities include anti-inflammatory, anticancer, antimicrobial, and kinase inhibitory effects.[6][7][8] While specific biological data for this compound is limited in the public domain, its structural features suggest its potential as a key intermediate or a core scaffold for the development of novel therapeutic agents.

The workflow for screening a compound like this compound for potential biological activity is outlined below.

Caption: General workflow for the biological screening of a novel chemical entity.

Potential as Enzyme Inhibitors

The pyrazole-3,5-dicarboxylate moiety can act as a versatile scaffold for the design of enzyme inhibitors. The two ester groups can be hydrolyzed to the corresponding carboxylic acids, which can then participate in hydrogen bonding or coordinate with metal ions in the active sites of metalloenzymes. Furthermore, the ester groups can be converted to amides or other functional groups to explore structure-activity relationships (SAR) and optimize binding to a target enzyme. Pyrazole derivatives have shown inhibitory activity against a variety of enzymes, including kinases, making this a promising area of investigation.[7][8]

Potential as Anticancer and Antimicrobial Agents

Numerous pyrazole derivatives have demonstrated significant anticancer and antimicrobial activities.[6][9][10] The planar, aromatic nature of the pyrazole ring allows for π-stacking interactions with biological macromolecules, while the substituents at the 1, 3, and 5 positions can be modified to enhance potency and selectivity. The title compound could serve as a starting point for the synthesis of a library of derivatives to be screened for these activities.

Conclusion

This compound is a readily accessible and synthetically versatile molecule. While direct biological data for this specific compound is scarce, the extensive and diverse pharmacological activities of the broader pyrazole class of compounds highlight its potential as a valuable scaffold in drug discovery and development. Further investigation into the biological properties of this compound and its derivatives is warranted and could lead to the identification of novel therapeutic agents.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. 3,5-PYRAZOLEDICARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 3. Dimethyl 1H-pyrazole-3,5-dicarboxylate synthesis - chemicalbook [chemicalbook.com]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antibacterial and antibiofilm activity of 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H pyrazoles and thiazoles in multidrug-resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-Acetyl Coumarins. – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

The Discovery and Enduring Legacy of Pyrazole Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the rich history and discovery of pyrazole compounds, from their initial synthesis to their current prominent role in medicinal chemistry. We delve into the foundational synthetic methodologies, provide detailed experimental protocols for key reactions, and present a comprehensive overview of their diverse therapeutic applications, supported by quantitative data and mechanistic insights.

The Dawn of Pyrazole Chemistry: A Historical Perspective

The journey of pyrazole chemistry began in the late 19th century with the pioneering work of German chemist Ludwig Knorr. In 1883, while investigating the reactions of ethyl acetoacetate and phenylhydrazine, Knorr serendipitously synthesized the first substituted pyrazole, 1-phenyl-3-methyl-5-pyrazolone.[1] This discovery laid the groundwork for a new class of heterocyclic compounds that would prove to be of immense importance.

Shortly after, in 1898, Hans von Pechmann developed an alternative route to the parent pyrazole ring through the reaction of diazomethane with acetylene.[2] These two seminal syntheses, the Knorr pyrazole synthesis and the Pechmann pyrazole synthesis, became the cornerstones of pyrazole chemistry, enabling the creation of a vast array of derivatives.

The early therapeutic potential of pyrazoles was quickly recognized. Antipyrine, a derivative of Knorr's initial discovery, was introduced as an analgesic and antipyretic.[3] This was followed by the development of other pyrazolone-based drugs like phenylbutazone, which exhibited potent anti-inflammatory properties.[4][5] These early successes solidified the pyrazole scaffold as a "privileged structure" in medicinal chemistry, a core molecular framework with a high propensity for biological activity.

Foundational Synthetic Methodologies

The classical syntheses of pyrazoles remain fundamental to this day, with numerous modifications and improvements being developed over the decades.

The Knorr Pyrazole Synthesis

The Knorr synthesis is a versatile and widely used method for the preparation of pyrazoles and pyrazolones. It involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[6][7][8] The reaction typically proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

Reaction Scheme:

References

- 1. benchchem.com [benchchem.com]

- 2. Hans von Pechmann [oc2.chemie.uni-tuebingen.de]

- 3. Antipyrine | C11H12N2O | CID 2206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Phenylbutazone | C19H20N2O2 | CID 4781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. thomastobin.com [thomastobin.com]

- 6. Knorr Pyrazole Synthesis [drugfuture.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Synthesis of Dimethyl 1-Methyl-1H-pyrazole-3,5-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate, a valuable building block in medicinal chemistry and materials science. The synthesis is presented as a three-step process, commencing with the oxidation of 3,5-dimethyl-1H-pyrazole to 1H-pyrazole-3,5-dicarboxylic acid, followed by esterification to dimethyl 1H-pyrazole-3,5-dicarboxylate, and concluding with N-methylation to yield the final product.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis, providing a clear comparison of reaction parameters and outcomes.

| Step | Reaction | Starting Material | Key Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) |

| 1 | Oxidation | 3,5-Dimethyl-1H-pyrazole | Potassium permanganate | Water | 70-90 | Not specified | 33 |

| 2 | Esterification | 1H-Pyrazole-3,5-dicarboxylic acid | Methanol, Gaseous HCl | Methanol | Reflux | 3 hours | 63 |

| 3 | N-methylation | Dimethyl 1H-pyrazole-3,5-dicarboxylate | Iodomethane, K₂CO₃ | Acetone | 60 | Overnight | Not specified |

Experimental Protocols

Step 1: Synthesis of 1H-Pyrazole-3,5-dicarboxylic acid

This procedure outlines the oxidation of 3,5-dimethyl-1H-pyrazole to form 1H-pyrazole-3,5-dicarboxylic acid.[1]

Materials:

-

3,5-Dimethyl-1H-pyrazole (0.818 mol, 78.5 g)

-

Potassium permanganate (3.271 mol, 517 g)

-

Water (700 mL)

-

Aqueous HCl

Procedure:

-

Dissolve 3,5-dimethyl-1H-pyrazole in 700 mL of water heated to 70°C in a suitable reaction vessel.

-

Gradually add potassium permanganate to the heated solution. Maintain the reaction temperature between 70°C and 90°C during the addition.

-

After the addition is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the manganese dioxide precipitate and wash the precipitate with water.

-

Acidify the filtrate with aqueous HCl to a pH of 2.

-

Allow the acidified solution to stand overnight to facilitate precipitation.

-

Collect the precipitate by filtration and wash with water.

-

The resulting white crystalline product is 1H-pyrazole-3,5-dicarboxylic acid. The reported yield is 41.75 g (33%).[1]

Step 2: Synthesis of Dimethyl 1H-pyrazole-3,5-dicarboxylate

This protocol describes the esterification of 1H-pyrazole-3,5-dicarboxylic acid to its dimethyl ester.[2]

Materials:

-

1H-Pyrazole-3,5-dicarboxylic acid (0.203 mol, 31.7 g)

-

Methanol (125 mL)

-

Gaseous HCl

Procedure:

-

Suspend 1H-pyrazole-3,5-dicarboxylic acid in 125 mL of methanol in a reaction flask.

-

Saturate the methanolic suspension with gaseous HCl.

-

Heat the reaction mixture to reflux for 3 hours.

-

After the reflux period, allow the mixture to stand at room temperature overnight.

-

Collect the resulting precipitate by filtration.

-

Wash the precipitate with methanol.

-

The final product is white crystalline dimethyl 1H-pyrazole-3,5-dicarboxylate. A yield of 23.5 g (63%) has been reported.[2] An alternative method using thionyl chloride in methanol at 80°C for 4 hours can also be employed, reportedly yielding the product in 99% yield.[2]

Step 3: Synthesis of this compound

This final step details the N-methylation of dimethyl 1H-pyrazole-3,5-dicarboxylate. This protocol is adapted from the methylation of the corresponding diethyl ester.[3]

Materials:

-

Dimethyl 1H-pyrazole-3,5-dicarboxylate

-

Iodomethane

-

Potassium carbonate (K₂CO₃)

-

Acetone

Procedure:

-

Dissolve dimethyl 1H-pyrazole-3,5-dicarboxylate in acetone in a reaction flask.

-

Add potassium carbonate to the solution.

-

While stirring, add iodomethane dropwise to the mixture.

-

Heat the reaction mixture to 60°C and allow it to react overnight.

-

Monitor the reaction to completion using Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture and rinse the filter cake with acetone.

-

Combine the organic phases and evaporate the solvent under reduced pressure.

-

The resulting crude product can be further purified by recrystallization from a suitable solvent like ethyl acetate to obtain this compound.

Visualizations

Experimental Workflow

The following diagram illustrates the three-step synthesis process for this compound.

Caption: Synthetic pathway for this compound.

References

Applications of Dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate serves as a versatile starting material for the synthesis of a wide array of derivatives with significant therapeutic potential. This document provides an overview of the applications of this scaffold in medicinal chemistry, focusing on its utility in the development of anticancer and antimicrobial agents. Detailed experimental protocols for the evaluation of these compounds are also provided.

Anticancer Applications

Derivatives of the pyrazole-3,5-dicarboxylate scaffold have demonstrated notable efficacy against various cancer cell lines. The mechanism of action for these compounds is often multifaceted, involving the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Inhibition of Cyclin-Dependent Kinases (CDKs)

Several pyrazole derivatives have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[1][2][3] Inhibition of CDKs leads to cell cycle arrest, preventing cancer cells from dividing and proliferating. For instance, certain pyrazole-based compounds have shown significant inhibitory activity against CDK2, leading to cell cycle arrest at the G2/M or S phase.[3][4][5]

Modulation of Receptor Tyrosine Kinases (RTKs)

Derivatives of the pyrazole scaffold have also been shown to target receptor tyrosine kinases (RTKs) such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2).[1][6][7] These receptors are often overexpressed in cancer cells and play a critical role in tumor growth, angiogenesis, and metastasis. Inhibition of these RTKs can disrupt downstream signaling cascades, ultimately leading to reduced cancer cell viability.

Induction of Apoptosis

A common mechanism of action for many anticancer agents is the induction of programmed cell death, or apoptosis. Pyrazole derivatives have been observed to induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and the modulation of pro- and anti-apoptotic proteins.[4][5][8]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative pyrazole derivatives against various human cancer cell lines.

| Compound ID | Cancer Cell Line | Assay Type | Incubation Time (hrs) | IC50 (µM) | Reference |

| Pyrazole-Indole Hybrid 7a | HepG2 (Liver) | MTT | 48 | 6.1 ± 1.9 | [5] |

| Pyrazole-Indole Hybrid 7b | HepG2 (Liver) | MTT | 48 | 7.9 ± 1.9 | [5] |

| 1,3-diphenyl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f) | MDA-MB-468 (Breast) | MTT | 24 | 14.97 | [8] |

| 1,3-diphenyl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f) | MDA-MB-468 (Breast) | MTT | 48 | 6.45 | [8] |

| 1-aroyl-3,5-dimethyl-1H-pyrazole 9 | K-562 (Leukemia) | MTT | - | 4 | [9] |

| Pyrazoline Derivative 11 | AsPC-1 (Pancreatic) | MTT | - | 16.8 | [10] |

| Pyrazoline Derivative 11 | U251 (Glioblastoma) | MTT | - | 11.9 | [10] |

| Benzo[b]thiophen-2-yl-pyrazoline b17 | HepG-2 (Liver) | MTT | 48 | 3.57 | [11] |

| 2-bromo-substituted pyrazole 26 | PC3 (Prostate) | - | - | Potent | [7] |

| 2-bromo-substituted pyrazole 26 | DU145 (Prostate) | - | - | Potent | [7] |

Antimicrobial Applications

The pyrazole scaffold is also a valuable pharmacophore in the development of novel antimicrobial agents. Derivatives have shown activity against a range of bacterial and fungal pathogens, including multidrug-resistant strains.[12][13][14]